(E)-5-(diethylamino)-2-((phenethylimino)methyl)phenol
Description
(E)-5-(Diethylamino)-2-((phenethylimino)methyl)phenol is a Schiff base compound synthesized via the condensation of 5-(diethylamino)-2-hydroxybenzaldehyde with phenethylamine. This class of compounds is characterized by an imine (-C=N-) linkage, which confers unique photophysical and biological properties. The (E)-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, influencing its tautomeric behavior and solid-state packing . Such Schiff bases are studied for applications in chemosensing, nonlinear optics, and antimicrobial/antiviral drug development .
Properties
IUPAC Name |
5-(diethylamino)-2-(2-phenylethyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)18-11-10-17(19(22)14-18)15-20-13-12-16-8-6-5-7-9-16/h5-11,14-15,22H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNPJSKDIIXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(diethylamino)-2-((phenethylimino)methyl)phenol typically involves the condensation of 5-(diethylamino)-2-hydroxybenzaldehyde with phenethylamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(diethylamino)-2-((phenethylimino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
(E)-5-(diethylamino)-2-((phenethylimino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-5-(diethylamino)-2-((phenethylimino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of Schiff bases derived from 5-(diethylamino)-2-hydroxybenzaldehyde allows for systematic comparisons. Below is an analysis of key analogues, focusing on substituents, tautomerism, biological activity, and computational insights.
Structural and Substituent Variations
Tautomerism and Solvent Effects
- Solid-State Behavior: X-ray diffraction studies confirm the enol form dominates in the solid state for most derivatives due to O–H···N hydrogen bonding. For example, the 4-methylphenyl analogue exhibits a 2.681 Å intramolecular hydrogen bond .
- Solution Behavior: UV-vis spectroscopy reveals solvent-dependent keto-enol tautomerism. Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while protic solvents (e.g., ethanol) favor the enol tautomer .
Computational Insights
- DFT Studies : The 4-methylphenyl derivative’s HOMO-LUMO gap (3.82 eV) correlates with its photostability .
- NLO Properties : The 3,5-dinitrophenyl analogue exhibits a high hyperpolarizability (β = 12.4 × 10⁻³⁰ esu), making it a candidate for optoelectronic applications .
- Hirshfeld Surface Analysis: For the morpholino derivative, C–H···O (23.4%) and C–H···π (18.7%) interactions dominate crystal packing .
Data Tables
Table 1: Spectroscopic and Crystallographic Data
| Compound | Intramolecular H-bond (Å) | Crystal System | Space Group | Biological Activity |
|---|---|---|---|---|
| (E)-4-Methylphenyl derivative | 2.681 | Monoclinic | P2₁/c | None reported |
| (E)-3,5-Dinitrophenyl derivative | 2.598 | Triclinic | P1̄ | Antiviral |
| (E)-Morpholino derivative | 2.615 | Monoclinic | P2₁ | None reported |
Table 2: Computational Parameters
| Compound | HOMO-LUMO Gap (eV) | Hyperpolarizability (β, ×10⁻³⁰ esu) | Binding Energy (SARS-CoV-2, kcal/mol) |
|---|---|---|---|
| (E)-4-Methylphenyl derivative | 3.82 | 5.7 | N/A |
| (E)-3,5-Dinitrophenyl derivative | 3.45 | 12.4 | −8.2 |
Biological Activity
(E)-5-(diethylamino)-2-((phenethylimino)methyl)phenol is an organic compound that belongs to the class of phenolic compounds. It features a diethylamino group, a phenethylimino group, and a hydroxyl group, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-(diethylamino)-2-hydroxybenzaldehyde and phenethylamine. The reaction is conducted under reflux conditions with an acid catalyst such as hydrochloric or sulfuric acid. The product is then isolated through filtration and purified via recrystallization.
- Molecular Formula : C17H24N2O
- Molecular Weight : 288.39 g/mol
- Appearance : Solid, typically characterized by specific melting points depending on purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can modulate enzyme activity and influence cellular signaling pathways by binding to active sites or altering protein conformations.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including leukemia cells, through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies demonstrate its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Studies
- Leukemia Cell Studies : In one study, this compound was found to be significantly cytotoxic towards L1210 leukemia cells, outperforming several known chemotherapeutic agents in terms of efficacy .
- Microbial Inhibition : Another investigation highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-5-(diethylamino)-2-((4-methylphenylimino)methyl)phenol | Structure | Anticancer, Antimicrobial |
| (E)-5-(diethylamino)-2-((phenylmethylimino)methyl)phenol | Structure | Moderate cytotoxicity |
| (E)-5-(diethylamino)-2-((phenylethylamino)methyl)phenol | Structure | Low activity |
Uniqueness of this compound
This compound's unique combination of functional groups allows for distinct interactions with biological targets compared to similar compounds, enhancing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
